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molecular formula C14H26N2O4S B8784654 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(methylsulfonyl)-, 1,1-dimethylethyl ester

2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(methylsulfonyl)-, 1,1-dimethylethyl ester

Cat. No. B8784654
M. Wt: 318.43 g/mol
InChI Key: NQIPOAKEWLVSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058288B2

Procedure details

N,N-Diisopropylethylamine (30.0 μL, 0.000172 mol) was added to tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride (18.5 mg, 0.0000668 mol) in acetonitrile (1.0 mL, 0.019 mol), followed by methanesulfonyl chloride (10.0 μL, 0.000129 mol). After stirring for 1 h the solvent was evaporated, and the residue was dried under high vacuum and was used in the next step without further purification.
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
18.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.Cl.[CH2:11]1[C:15]2([CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH2:14][CH2:13][N:12]1[C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22].C(#N)C.[CH3:31][S:32](Cl)(=[O:34])=[O:33]>>[CH3:31][S:32]([N:18]1[CH2:17][CH2:16][C:15]2([CH2:11][N:12]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:13][CH2:14]2)[CH2:20][CH2:19]1)(=[O:34])=[O:33] |f:1.2|

Inputs

Step One
Name
Quantity
30 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
18.5 mg
Type
reactant
Smiles
Cl.C1N(CCC12CCNCC2)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
10 μL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CS(=O)(=O)N1CCC2(CCN(C2)C(=O)OC(C)(C)C)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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